N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a dimethylbenzo[d]thiazolyl moiety, and a methylsulfonylbenzamide group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The synthesis begins with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Dimethylaminoethyl Group: This step involves the reaction of the benzo[d]thiazole intermediate with 2-dimethylaminoethyl chloride in the presence of a base like triethylamine.
Formation of the Benzamide Moiety: The final step includes the coupling of the intermediate with 3-(methylsulfonyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where nucleophiles like halides or thiols can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, thiols, in the presence of a base or under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]thiazole moiety.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, altering their activity. The dimethylaminoethyl group can facilitate membrane permeability, enhancing its bioavailability.
Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, participating in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide hydrochloride: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride: Lacks the methylsulfonyl group, potentially altering its biological activity.
Uniqueness
The presence of the methylsulfonyl group in N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride enhances its solubility and may introduce unique reactivity patterns, making it distinct from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-14-11-18-19(12-15(14)2)28-21(22-18)24(10-9-23(3)4)20(25)16-7-6-8-17(13-16)29(5,26)27;/h6-8,11-13H,9-10H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWQFSTNFCJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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